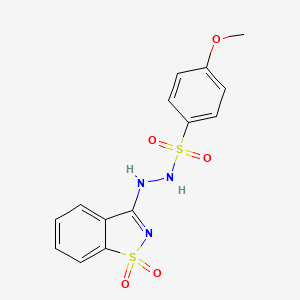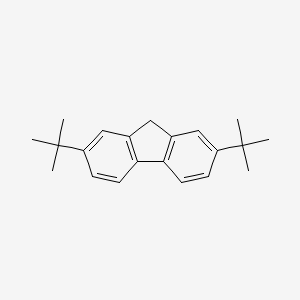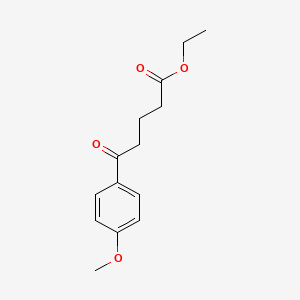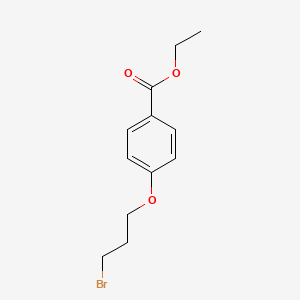
Ethyl 4-(3-bromopropoxy)benzoate
Descripción general
Descripción
Ethyl 4-(3-bromopropoxy)benzoate is a chemical compound with the molecular formula C11H13BrO3 . It’s an ester with a bromo group attached to a propoxy chain .
Synthesis Analysis
The synthesis of similar compounds often involves a process known as alkylation, esterification, and further alkylation . For instance, Ethyl 4-bromo-3-(ethoxymethyl)benzoate was synthesized by adding ethyl acetate to the residue, washing the mixture with water and brine, and then drying the organic layer over sodium sulfate .Molecular Structure Analysis
The molecular structure of similar compounds has been determined using techniques such as 1H NMR, 13C NMR, IR spectra, elemental analysis, and single crystal X-ray diffraction analysis . The exact structure of Ethyl 4-(3-bromopropoxy)benzoate would likely be determined using similar methods.Chemical Reactions Analysis
The title compound, C13H14BrN3O2, was synthesized by click chemistry (CuAAC) using 4-bromobut-1-yne and ethyl 4-azidobenzoate . The reaction of ethyl 4-(3-bromopropoxy)benzoate with other compounds would likely involve similar chemical reactions.Aplicaciones Científicas De Investigación
Anti-Juvenile Hormone Agent in Insects : ETB and its derivatives, like ethyl 4-(2-substituted alkyloxy)benzoates, have been found to induce precocious metamorphosis in the silkworm, Bombyx mori. This is a clear sign of juvenile hormone (JH) deficiency, indicating these compounds' potential as anti-JH agents (Kuwano et al., 2008). Another study on ethyl 4-[(S)-2-benzylhexyloxy)]benzoate (KF-13S), derived from ETB, showed strong anti-JH activity by inhibiting juvenile hormone synthesis and suppressing the transcription of juvenile hormone biosynthetic enzymes (Kaneko et al., 2011).
Antiplatelet Activity : Ethyl 4-(1-benzyl-1H-indazol-3-yl)benzoate, a derivative of ETB, has shown potential as a non-peptide protease-activated receptor 4 (PAR4) antagonist, which could be significant in developing new antiplatelet drugs (Chen et al., 2008).
Pharmacological Applications : A compound derived from ETB, Ethyl-4-{trans-4-[((2S)-2-hydroxy-3-{4-hydroxy-3[(methylsulfonyl)amino]-phenoxy}propyl) amino]cyclohexyl}benzoate hydrochloride (SAR150640), was characterized as a potent and selective β3-adrenoceptor agonist for treating preterm labor (Croci et al., 2007).
Liquid Crystalline Behavior : Ethyl 4-((4-alkoxyphenyl)diazenyl)benzoates, synthesized from ETB, have been found to exhibit liquid crystalline properties, which could be valuable in developing materials for LCD and temperature sensing devices (Mehmood et al., 2018).
Cosmetic Applications : ETB derivatives have been identified as preservatives in cosmetics, indicating their potential use in personal care products (Wu et al., 2008).
- dullmajed et al., 2021)](https://consensus.app/papers/synthesis-calculations-properties-derived-schiff-base-abdullmajed/6d059520ac705c2b91bfd4f7c8579eca/?utm_source=chatgpt).
Safety And Hazards
Propiedades
IUPAC Name |
ethyl 4-(3-bromopropoxy)benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15BrO3/c1-2-15-12(14)10-4-6-11(7-5-10)16-9-3-8-13/h4-7H,2-3,8-9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBDJGPFGNAKUAM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)OCCCBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15BrO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10399452 | |
| Record name | Benzoic acid, 4-(3-bromopropoxy)-, ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10399452 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
287.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-(3-bromopropoxy)benzoate | |
CAS RN |
74226-00-9 | |
| Record name | Benzoic acid, 4-(3-bromopropoxy)-, ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10399452 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



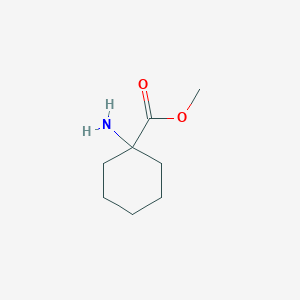
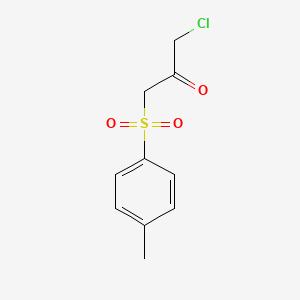
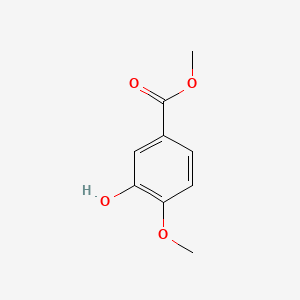
![3-[(3,4-Ethylenedioxy)phenyl]-1-propene](/img/structure/B1308347.png)
![methyl 4H-thieno[3,2-b]pyrrole-5-carboxylate](/img/structure/B1308348.png)
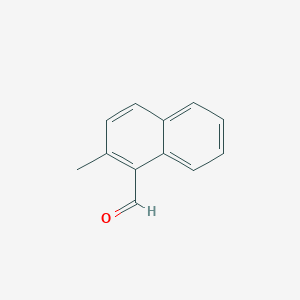
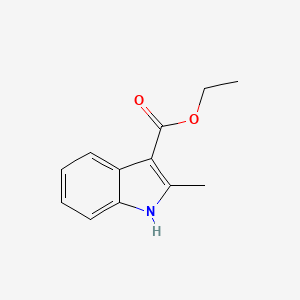
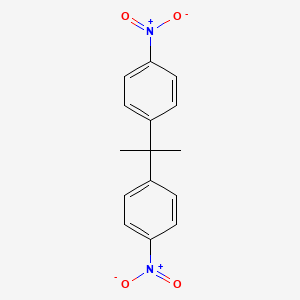

![3-(2,6-Dimethyl-3-oxo-2,3-dihydro-benzo[1,4]-oxazin-4-yl)-propionic acid](/img/structure/B1308372.png)
amino]-acetic acid](/img/structure/B1308374.png)
